2-Ethyl-5-methoxyoxolane-3-carbaldehyde
Description
2-Ethyl-5-methoxyoxolane-3-carbaldehyde is a substituted oxolane (tetrahydrofuran derivative) featuring an ethyl group at position 2, a methoxy group at position 5, and a carbaldehyde moiety at position 3. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol. The compound is characterized by its cyclic ether backbone, which influences its electronic and steric properties.
Properties
CAS No. |
126810-42-2 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-ethyl-5-methoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-3-7-6(5-9)4-8(10-2)11-7/h5-8H,3-4H2,1-2H3 |
InChI Key |
PMVWOFWTXYVDEV-UHFFFAOYSA-N |
SMILES |
CCC1C(CC(O1)OC)C=O |
Canonical SMILES |
CCC1C(CC(O1)OC)C=O |
Synonyms |
3-Furancarboxaldehyde, 2-ethyltetrahydro-5-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
a) Substituent Effects
- Ethyl vs. Methyl Groups : The ethyl group in 2-ethyl-5-methoxyoxolane-3-carbaldehyde increases steric bulk, reducing reactivity in nucleophilic additions compared to 2-methyltetrahydrofuran-3-carbaldehyde . However, it enhances thermal stability (e.g., higher boiling point).
- Methoxy vs. Hydroxyl Groups : The electron-donating methoxy group in the 5-position stabilizes the oxolane ring but slightly deactivates the aldehyde toward electrophilic substitution compared to hydroxyl-substituted analogs .
b) Reactivity
- The aldehyde group in 2-ethyl-5-methoxyoxolane-3-carbaldehyde exhibits slower condensation kinetics than 5-methoxyoxolane-3-carbaldehyde due to steric hindrance from the ethyl group. This property is advantageous in controlled drug synthesis, where slower reaction rates improve selectivity .
Research Findings and Limitations
- A 2023 study demonstrated that 2-ethyl-5-methoxyoxolane-3-carbaldehyde achieved 85% yield in a Heck coupling reaction, outperforming 5-methoxyoxolane-3-carbaldehyde (72% yield) due to reduced side reactions .
- Gaps in Data: Limited experimental data on the compound’s toxicity and long-term stability are available. Further studies are needed to validate its environmental impact .
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